3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of the thiazolidine ring and the pyrido[1,2-a]pyrimidinone core. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, which are added to the reaction mixture under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include p-toluenesulfonic acid (p-TSA) for catalyzing condensation reactions and various chlorides for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic scaffolds, which are valuable in the development of new materials and catalysts .
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminopyrimidine: A class of compounds that includes pyrimidine substituted by at least one amino group.
5-Amino-pyrazoles: Compounds known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C29H42N4O2S2 |
---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
(5Z)-3-dodecyl-5-[[7-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H42N4O2S2/c1-5-6-7-8-9-10-11-12-13-14-17-32-28(35)24(37-29(32)36)18-23-26(30-19-21(2)3)31-25-16-15-22(4)20-33(25)27(23)34/h15-16,18,20-21,30H,5-14,17,19H2,1-4H3/b24-18- |
InChI Key |
QXMKMGSJOVWVCT-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC(C)C)SC1=S |
Origin of Product |
United States |
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